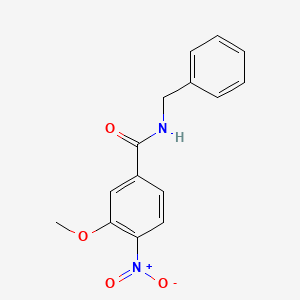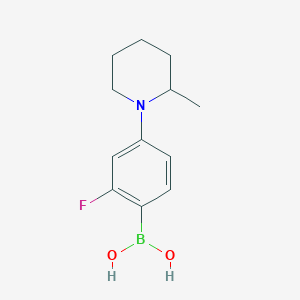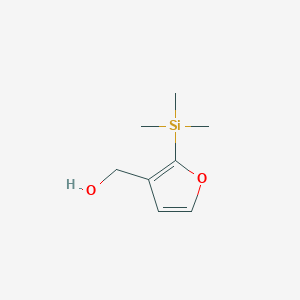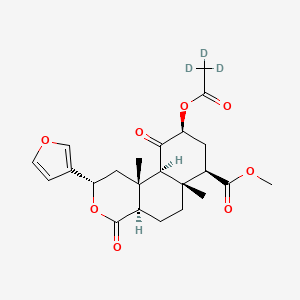
Salvinorin A-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salvinorin A-d3 is a deuterated analog of Salvinorin A, a potent and selective kappa-opioid receptor agonist. Salvinorin A is a neoclerodane diterpene isolated from the leaves of the Mexican medicinal plant Salvia divinorum. It is known for its hallucinogenic properties and has been used in traditional spiritual practices by indigenous people in Mexico .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Salvinorin A-d3 involves the incorporation of deuterium atoms into the Salvinorin A molecule. One common method is the catalytic asymmetric propargylation, which installs the stereogenic center at C-12 with excellent enantioselectivity. The remaining stereogenic centers are set up highly diastereoselectively under substrate control. The synthesis typically involves multiple steps, including intramolecular Diels-Alder reactions to generate the tricyclic core .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar principles to the laboratory synthesis, with optimization for scale and yield. The process would involve the extraction of Salvinorin A from Salvia divinorum, followed by deuteration using deuterium gas or deuterated reagents under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Salvinorin A-d3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Aplicaciones Científicas De Investigación
Salvinorin A-d3 has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies to understand the behavior of Salvinorin A and its analogs.
Biology: Studied for its interactions with kappa-opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in treating disorders of the central nervous system, such as depression, pain, and drug addiction
Industry: Utilized in the development of new pharmaceuticals targeting kappa-opioid receptors.
Mecanismo De Acción
Salvinorin A-d3 exerts its effects by selectively binding to kappa-opioid receptors in the brain. This binding inhibits adenylyl cyclase activity, reducing the production of cyclic AMP and altering cellular signaling pathways. The activation of kappa-opioid receptors is associated with analgesic and hallucinogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
Salvinorin A: The non-deuterated parent compound with similar pharmacological properties.
Salvinorin B: A less potent analog of Salvinorin A.
Collybolide: Another kappa-opioid receptor agonist with a similar structure but different pharmacological profile
Uniqueness
Salvinorin A-d3 is unique due to the incorporation of deuterium atoms, which can alter its metabolic stability and pharmacokinetic properties. This makes it a valuable tool for studying the metabolism and pharmacology of Salvinorin A and its analogs.
Propiedades
Número CAS |
791114-98-2 |
|---|---|
Fórmula molecular |
C23H28O8 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(2,2,2-trideuterioacetyl)oxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1/i1D3 |
Clave InChI |
OBSYBRPAKCASQB-YJADOILASA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
SMILES canónico |
CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
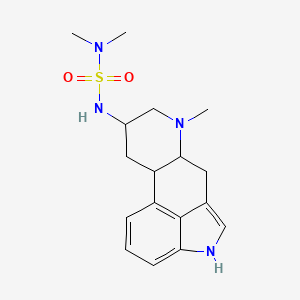
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)

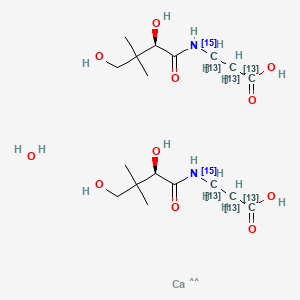
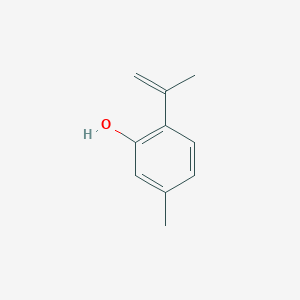
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
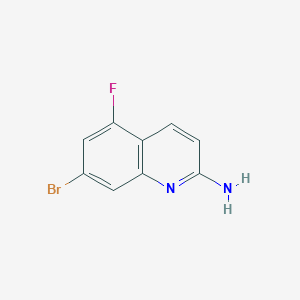

![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
